REACTION_CXSMILES
|
[OH-].[Na+:2].[CH3:3][CH2:4][CH2:5][CH2:6][CH2:7][N:8]([CH2:10][CH2:11][C:12]([P:18]([OH:21])([OH:20])=[O:19])([P:14]([OH:17])([OH:16])=[O:15])[OH:13])[CH3:9]>O.C(#N)C>[CH3:3][CH2:4][CH2:5][CH2:6][CH2:7][N:8]([CH2:10][CH2:11][C:12]([P:18]([O-:21])([OH:20])=[O:19])([P:14]([OH:17])([OH:16])=[O:15])[OH:13])[CH3:9].[Na+:2] |f:0.1,3.4,5.6|
|
Name
|
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
19 mL
|
Type
|
solvent
|
Smiles
|
O.C(C)#N
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O
|
Name
|
|
Quantity
|
106 mL
|
Type
|
solvent
|
Smiles
|
O.C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 10° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for an additional 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Further cooling
|
Type
|
CUSTOM
|
Details
|
The precipitate was isolated by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with acetonitrile (2×10 ml)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 50° C. for 23 hours
|
Duration
|
23 h
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 18.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |